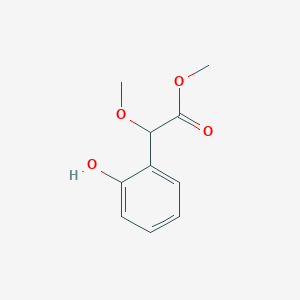

Methyl 2-(2-hydroxyphenyl)-2-methoxyacetate

Description

Methyl 2-(2-hydroxyphenyl)-2-methoxyacetate is a phenylacetic acid derivative characterized by a 2-hydroxyphenyl group attached to an alpha-methoxy-substituted acetate methyl ester. The methoxy group on the acetate moiety may enhance steric and electronic effects, influencing reactivity and biological activity.

Properties

IUPAC Name |

methyl 2-(2-hydroxyphenyl)-2-methoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-9(10(12)14-2)7-5-3-4-6-8(7)11/h3-6,9,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRTVWOUUCGLNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-hydroxyphenyl)-2-methoxyacetate can be achieved through several methods. One common approach involves the esterification of 2-(2-hydroxyphenyl)-2-methoxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-hydroxyphenyl)-2-methoxyacetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-hydroxyphenyl)-2-methoxyacetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-hydroxyphenyl)-2-methoxyacetate involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

A. Substituent Position and Electronic Effects

B. Steric Hindrance and Bioactivity

- Bulky tert-Butyl Groups: Methyl 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-methoxyacetate demonstrates improved antioxidant activity due to steric protection of the phenolic hydroxyl, preventing oxidative degradation.

- Methoxy on Acetate: The alpha-methoxy group in the target compound may hinder nucleophilic attack at the ester carbonyl, altering its reactivity compared to non-methoxy analogs like methyl 2-(2-hydroxyphenyl)acetate .

Biological Activity

Methyl 2-(2-hydroxyphenyl)-2-methoxyacetate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a methoxy group and a hydroxyphenyl moiety, contributing to its unique reactivity and biological interactions. The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxy and methoxy groups facilitate hydrogen bonding and other non-covalent interactions, which can modulate enzyme activity and influence metabolic pathways .

Key Interactions:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can act as a ligand for certain receptors, influencing signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity: The compound has been shown to scavenge free radicals, potentially reducing oxidative stress .

- Antimicrobial Properties: Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent .

- Anti-inflammatory Effects: It may modulate inflammatory responses, contributing to its therapeutic potential in inflammatory diseases .

Case Studies

-

Antioxidant Efficacy:

A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. This suggests its potential use in formulations aimed at combating oxidative damage in cells. -

Antimicrobial Activity:

In a controlled experiment, the compound exhibited notable inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 μg/mL for both strains . -

Anti-inflammatory Mechanism:

Research involving cellular models indicated that the compound downregulated pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the modulation of NF-kB signaling pathways .

Synthesis Methods

This compound can be synthesized through several methods, commonly involving the esterification of 2-(2-hydroxyphenyl)-2-methoxyacetic acid with methanol under acidic conditions. Advanced synthetic routes may utilize continuous flow processes for enhanced yield and efficiency in industrial applications .

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 2-(2-hydroxyphenyl)acetate | Lacks methoxy group | Reduced reactivity |

| Methyl 2-methoxyacetate | Lacks hydroxyphenyl group | Different chemical properties |

| 2-(2-Hydroxyphenyl)acetic acid | Acidic form | Varies from esterified form |

The unique combination of hydroxy and methoxy groups in this compound distinguishes it from similar compounds, enhancing its potential for diverse applications in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.